3-iodo-N-(4-iodophenyl)benzamide
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Overview
Description
3-Iodo-N-(4-iodophenyl)benzamide is an organic compound with the molecular formula C13H9I2NO It is a derivative of benzamide, characterized by the presence of iodine atoms at the 3 and 4 positions of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(4-iodophenyl)benzamide typically involves the iodination of N-phenylbenzamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective iodination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-N-(4-iodophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodo-N-(4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe in biochemical assays to study protein-ligand interactions and enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-iodo-N-(4-iodophenyl)benzamide exerts its effects depends on its specific application. In biochemical assays, it may interact with proteins or enzymes, altering their activity or function. The molecular targets and pathways involved can vary, but the presence of iodine atoms can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
N-(4-Iodophenyl)benzamide: Similar structure but lacks the iodine atom at the 3 position.
4-Iodo-N-(3-iodophenyl)benzamide: An isomer with iodine atoms at different positions.
N-(3-Iodophenyl)benzamide: Another isomer with a single iodine atom at the 3 position.
Uniqueness: 3-Iodo-N-(4-iodophenyl)benzamide is unique due to the presence of iodine atoms at both the 3 and 4 positions, which can influence its reactivity and interactions with other molecules. This dual iodination can enhance its utility in various chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H9I2NO |
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Molecular Weight |
449.02 g/mol |
IUPAC Name |
3-iodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9I2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
InChI Key |
XQBZYVJINMQYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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